Tepotinib hydrochloride anhydrous is a small molecule inhibitor specifically targeting the c-Met receptor tyrosine kinase, which plays a crucial role in various cancer types. This compound has garnered attention due to its potential effectiveness in treating non-small cell lung cancer, particularly in patients with specific genetic mutations that affect the c-Met signaling pathway. Tepotinib is classified as an antineoplastic agent and is marketed under the brand name Tepmetko.
Tepotinib was developed by Merck & Co. and is classified as a reversible Type I adenosine triphosphate-competitive small molecule inhibitor of the c-Met receptor. The compound's molecular formula is , with a molecular weight of approximately 529.033 g/mol . It is primarily indicated for the treatment of adults with metastatic non-small cell lung cancer harboring mesenchymal-epithelial transition factor gene exon 14 skipping alterations .
The synthesis of tepotinib hydrochloride anhydrous involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to optimize yield and purity, adhering to guidelines established by international regulatory authorities .
Tepotinib hydrochloride anhydrous features a complex molecular structure characterized by several functional groups that contribute to its activity as a kinase inhibitor. The structural representation can be summarized as follows:
The compound's structure allows it to effectively bind to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways involved in tumor growth .
Tepotinib primarily functions through its interaction with the c-Met receptor. The key chemical reactions include:
These mechanisms are crucial for its therapeutic efficacy against cancers characterized by aberrant c-Met signaling.
Tepotinib acts as a selective inhibitor of the c-Met receptor tyrosine kinase. The mechanism can be summarized as follows:
Tepotinib hydrochloride anhydrous possesses several notable physical and chemical properties:
These properties are essential for understanding how tepotinib behaves in biological systems and its therapeutic application.
Tepotinib is primarily utilized in oncology for treating metastatic non-small cell lung cancer characterized by specific genetic mutations affecting the c-Met signaling pathway. Its applications include:
The ongoing research into tepotinib continues to explore its full potential within oncology and other related fields .
The synthesis of Tepotinib hydrochloride anhydrous (chemical name: 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile hydrochloride) employs a convergent multi-step strategy centered around palladium-catalyzed cross-coupling reactions and heterocyclic ring formation. The primary sequence involves three critical stages:
Intermediate Synthesis via Suzuki Coupling: Initial steps involve Suzuki-Miyaura cross-coupling between (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine catalyzed by PdCl₂(PPh₃)₂, yielding (3-(5-fluoropyrimidin-2-yl)phenyl)methanol (68% yield). Subsequent chlorination with thionyl chloride generates 2-(3-(chloromethyl)phenyl)-5-fluoropyrimidine, a pivotal electrophile for subsequent amination [2].
Core Assembly via Buchwald-Hartwig Amination: The central pyridazinone or pyrimidinone core is constructed via Buchwald-Hartwig C-N coupling. This reaction links the chloromethyl intermediate with nitrogen-containing heterocycles (e.g., 5-bromo-3-fluoropyridin-2(1H)-one or analogous structures) under palladium catalysis. Key ligands include XantPhos or BINAP, with cesium carbonate (Cs₂CO₃) as base in toluene or dioxane at 90–110°C. This step forms the C-N bond between the benzyl moiety and the heterocyclic amine, establishing Tepotinib’s core scaffold [2] [4] [6].
Cyclization and Functionalization: Final stages involve cyclization to form the pyridazin-3(2H)-one ring and introduction of the 3-cyanophenyl substituent. Scheme 3 of the synthesis literature demonstrates reductive amination between ketone intermediates and formaldehyde/NaBH₄, followed by nucleophilic displacement with amino alcohols/thiols to install the (1-methylpiperidin-4-yl)methoxy side chain [2].
Cyclization Dynamics: The pyridazinone ring formation is sensitive to electronic effects. Fluorine substitution at C5 of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic attack during cyclization. Optimal yields (>75%) require anhydrous conditions to prevent hydrolysis of sensitive intermediates [2] [3].
Table 1: Key Intermediates in Tepotinib Synthesis
Intermediate | Chemical Structure | Synthetic Step | Typical Yield |
---|---|---|---|
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol | C₁₁H₉FN₂O | Suzuki Coupling | 68% |
2-(3-(Chloromethyl)phenyl)-5-fluoropyrimidine | C₁₁H₈ClFN₂ | Chlorination | >85% |
5-(3-Cyanophenyl)-1-(substituted benzyl)pyrimidin-2(1H)-one | C₁₉H₁₅N₃O | Buchwald-Hartwig Amination | 70–80% |
Conversion of Tepotinib free base to its hydrochloride anhydrous form is critical for enhancing solubility, stability, and crystallinity. This process demands stringent control of solvent polarity, water content, and stoichiometry:
Solvent Selection: Hydrochloric acid (HCl) addition is performed in aprotic solvents like dichloromethane (DCM) or isopropanol (IPA). Dichloromethane facilitates rapid protonation due to high solubility of gaseous HCl, while isopropanol enables controlled crystallization. Mixed-solvent systems (e.g., DCM/IPA 4:1) balance solubility and precipitation kinetics. Crucially, solvents must contain <0.01% water to avoid hydrate formation [8].
Anhydrous Protocol: The reaction vessel is purged with inert gas (N₂/Ar) before introducing HCl gas or 2M HCl in anhydrous diethyl ether. Temperature is maintained at 0–5°C during acid addition to prevent degradation. Post-reaction, the mixture is stirred at 25°C for 2 hours to ensure complete salt formation. Moisture control (<50 ppm) during crystallization prevents hydrate impurities, confirmed by Karl Fischer titration [8].
Crystallization and Isolation: The hydrochloride salt is crystallized by anti-solvent addition (e.g., anhydrous diethyl ether or methyl tert-butyl ether). Filtration under nitrogen atmosphere yields a crystalline solid with >99.5% purity. X-ray diffraction confirms anhydrous Form I crystals, exhibiting stability up to 150°C without desolvation .
Stoichiometric Precision: A 1.05–1.10 molar equivalent of HCl is optimal. Sub-stoichiometric HCl (<1.0 eq) leaves residual free base, while excess acid (>1.2 eq) promotes degradation. pH monitoring during acid addition (target pH 2.5–3.0 in aqueous slurry) ensures consistent salt formation [8].
Palladium catalysts dominate the Buchwald-Hartwig amination steps in Tepotinib synthesis, but ligand selection and pre-catalyst design significantly impact efficiency:
Table 2: Palladium Catalytic Systems for Key Coupling Steps
Reaction Type | Optimal Catalyst/Ligand | Base | Temperature | Turnover Number |
---|---|---|---|---|
Aryl Chloride Amination (Suzuki) | PdCl₂(PPh₃)₂/XantPhos | Cs₂CO₃ | 90°C | 1,200 |
Heterocycle C-N Coupling | Pd₂(dba)₃/BINAP | NaOtBu | 100°C | 850 |
Alkoxy Side Chain Installation | Pd(OAc)₂/BrettPhos | K₃PO₄ | 80°C | 1,500 |
Catalyst Loading Optimization: Loadings can be reduced to 0.5 mol% Pd using pre-formed Pd(0) species (e.g., Pd(PtBu₃)₂). Microwave irradiation (140°C, 30 min) further enhances efficiency, achieving >95% conversion at 0.1 mol% Pd in model reactions [6] [7].
Precise control of reaction parameters maximizes yield and minimizes impurities in Tepotinib hydrochloride synthesis:
Salt Formation: Must be maintained at 0–5°C during HCl addition to prevent N-demethylation of the piperidine ring. Subsequent crystallization at 20–25°C ensures monodisperse particles [8].
Stoichiometric Balancing:
Table 3: Impact of Stoichiometry on Buchwald-Hartwig Coupling Yield
Aryl Halide (eq) | Amine (eq) | Pd Catalyst (mol%) | Base (eq) | Yield (%) |
---|---|---|---|---|
1.0 | 1.0 | 1.0 | 2.0 | 65 |
1.0 | 1.2 | 1.0 | 2.0 | 78 |
1.0 | 1.2 | 0.5 | 2.5 | 92 |
1.0 | 1.5 | 0.1 | 3.0 | 88 |
Stereochemical Optimization: Introduction of chiral methyl groups (e.g., in derivative 31e) reveals pronounced enantioselectivity. The (R)-enantiomer exhibits 100-fold higher activity (IC₅₀ = 0.018 μM) than the (S)-form (IC₅₀ = 1.834 μM) in hepatic carcinoma cells. Asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) achieves >98% ee for active enantiomers [2] [3].
Deuterium Isotope Effects: Strategic deuteration at metabolically labile sites (e.g., N-methyl piperidine) enhances metabolic stability. Deuterated analogs show 40% higher in vitro half-life (22.65 min → 31.71 min) in human liver microsomes, reducing degradation via CYP3A4 [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7